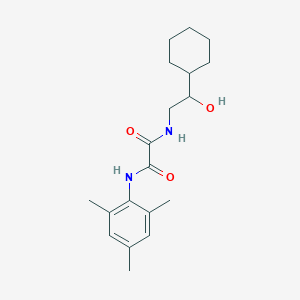![molecular formula C17H16ClN3O2S B2465811 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-10-6](/img/no-structure.png)
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research has demonstrated the molecular structure of derivatives similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, highlighting the importance of N-H...N hydrogen-bonded dimers in the solid state and the flanking of quinazoline moieties by methanol molecules via N...H-O hydrogen bonding, which plays a crucial role in their stability and interactions (Lai, Bo, & Huang, 1997).
Synthesis Methodologies
The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, has been achieved through a process involving methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This comprehensive synthesis route emphasizes the compound's significance in drug development and the effects of reaction conditions on yield (Guangshan, 2011).
Biological Activity
Studies have explored the biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from similar quinazoline frameworks. These compounds were synthesized and evaluated for their in vitro antiproliferative activities against cancer cells, using the MTT method. While most compounds exhibited weaker anticancer activity compared to standard drugs, their synthesis from natural sources like gallic acid highlights their potential in medicinal chemistry and drug design (Liu et al., 2007).
DNA-Binding Studies
Research into N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline has revealed their cytotoxic activities and potential as DNA intercalating agents. These studies provide insights into the interaction of quinazoline derivatives with DNA, emphasizing the importance of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA through an intercalative process, which is crucial for understanding their mechanism of action in therapeutic applications (Garofalo et al., 2010).
Safety And Hazards
Propiedades
Número CAS |
901721-10-6 |
|---|---|
Nombre del producto |
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Fórmula molecular |
C17H16ClN3O2S |
Peso molecular |
361.84 |
Nombre IUPAC |
4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Clave InChI |
POTWLXDKRZAGFR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)
![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2465730.png)
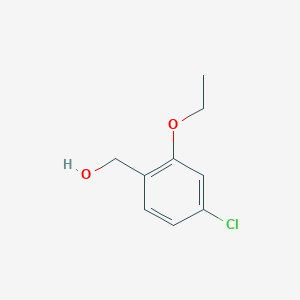
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)
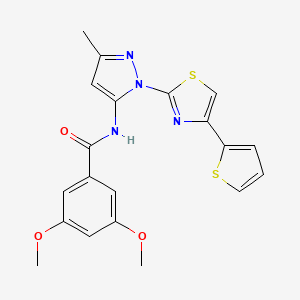
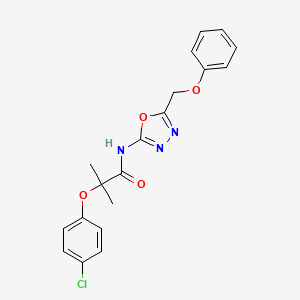
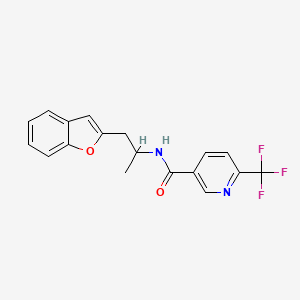
![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
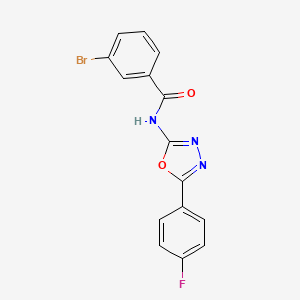
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)
